molecular formula C15H16N2O2 B13872972 (5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone

(5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone

Cat. No.: B13872972
M. Wt: 256.30 g/mol
InChI Key: LPCPJLAYAHIYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is a chemical compound that features a unique structure combining an oxazole ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone typically involves the formation of the oxazole ring followed by the introduction of the piperidine group. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by a nucleophilic substitution reaction to attach the piperidine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. Researchers may explore its use as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-1,2-oxazol-4-yl)acetic acid
  • (2-Phenyl-oxazol-4-yl)-methanol
  • N-[(3-Methyl-5-phenyl-1,2-oxazol-4-yl)methyl]-2-phenyl-4-quinazolinamine

Uniqueness

(5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is unique due to the combination of the oxazole and piperidine rings in its structure. This combination imparts specific chemical and biological properties that distinguish it from similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(5-phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C15H16N2O2/c18-15(17-9-5-2-6-10-17)13-11-16-19-14(13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

LPCPJLAYAHIYHC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(ON=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.